1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14BrNO3 and its molecular weight is 300.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Prodrug Design
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid is explored in the context of prodrug design. Prodrugs are modified versions of active drugs that undergo transformation in the body to release the active substance. This approach is employed to improve the bioavailability, solubility, or stability of drugs. For instance, 5'-O-ester prodrugs of AZT, a medication for HIV, are designed to enhance their effectiveness and overcome limitations like low activity and rapid development of resistance. These prodrugs, which include azetidine derivatives, aim to improve anti-HIV activity, enhance blood-brain barrier penetration, and modify pharmacokinetic properties (Parang, Wiebe, & Knaus, 2000).
Antiviral Activity
Research on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which includes azetidine derivatives, has shown significant antiretroviral activity, particularly against HIV. These compounds inhibit retrovirus replication in cell culture, demonstrating their potential as effective treatments for viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Neurological Applications
In the context of neuroscience, azetidine derivatives like trans-azetidine-2,4-dicarboxylic acid have been studied for their role in enhancing long-term potentiation in the brain, which is crucial for memory and learning. These substances act as agonists for metabotropic glutamate receptors, suggesting their potential use in treating neurological disorders or in understanding brain function (Manahan‐Vaughan & Reymann, 1996).
Agricultural and Environmental Research
Azetidine derivatives have been studied in the context of plant physiology. For example, azetidine 2-carboxylic acid, a structural analog of proline, has been used to investigate the relationship between protein synthesis and ion transport in plants. Such studies provide insights into how plants regulate ion transport and respond to environmental stressors (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Medicinal Chemistry
In medicinal chemistry, azetidine derivatives are synthesized for potential use as building blocks. For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, demonstrates the ongoing research in creating new molecules that could be used in drug development (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).
Immunomodulatory Effects
Research on sphingosine-1-phosphate (S1P) receptor agonists, including azetidine derivatives like 1-[(6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid, has shown promise in treating autoimmune diseases. These substances exhibit selectivity for specific S1P receptors, which is crucial for managing diseases like multiple sclerosis (Kurata et al., 2017).
Mechanism of Action
Target of Action
For example, indole derivatives, which have a similar structure, are known to bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures often work by binding to their target and modulating its activity, which can lead to changes in cellular function .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, for example, are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Similar compounds have been shown to have a wide range of biological activities .
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-17-11-3-2-10(13)4-8(11)5-14-6-9(7-14)12(15)16/h2-4,9H,5-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZATRFAZBYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.